molecular formula C21H22N4O3 B1244720 2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide

2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide

Cat. No.: B1244720
M. Wt: 378.4 g/mol
InChI Key: QUWPWWKCQMOYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide is a furopyrrole.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

One significant application of complex compounds like 2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide is in the study of Cytochrome P450 (CYP) enzymes. These enzymes metabolize various drugs, and understanding their behavior is crucial for predicting drug-drug interactions. Inhibitors with high selectivity are vital for deciphering the involvement of specific CYP isoforms. Ketoconazole is commonly used for CYP3A4, although azamulin is far more selective. Most phenotyping studies exclude CYP2E1 due to the limited number of new drug candidates metabolized by this enzyme. Among the inhibitors for CYP2E1, 4-methylpyrazole appears selective (Khojasteh et al., 2011).

Arylmethylidene Derivatives of 3H-furan-2-ones

The reactions of arylmethylidene derivatives of 3H-furan-2-ones, a class to which the compound may be related, with C-, N-, N,N-, and N,O-nucleophilic agents lead to the formation of a variety of compounds. These include acyclic, cyclic, and heterocyclic compounds like amides, pyrrolones, and benzofurans. The direction of these reactions is influenced by the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions (Kamneva, Anis’kova, & Egorova, 2018).

Stereochemistry of Phenylpiracetam and its Derivatives

The stereochemistry of phenylpiracetam and its methyl derivative, compounds that share structural similarities with the specified compound, has been studied extensively. The relationship between the configuration of the stereocenters and the biological properties of respective enantiomers has been established, highlighting the importance of stereochemistry in enhancing pharmacological profiles. Methodological approaches for the preparation of single stereoisomers and the comparative pharmacological testing of individual enantiomers provide insights into the potency and selectivity of these compounds (Veinberg et al., 2015).

Pharmaceutical Applications of N-Methyl-2-pyrrolidone

N-Methyl-2-pyrrolidone (NMP) is a strong solubilizing agent with significant applications in pharmaceutical sciences. It possesses notable characteristics like solubilization efficacy and comparability in toxicity and side effects with other common solvents used in pharmaceutical industries. Understanding the physicochemical properties and application of NMP in pharmaceutical sciences provides a foundation for exploring the potential pharmaceutical applications of complex compounds like the one (Jouyban, Fakhree, & Shayanfar, 2010).

3-Hydroxycoumarin Chemistry

The chemistry of 3-hydroxycoumarin, a compound related to the chemical structure of interest, is pivotal due to its numerous chemical, photochemical, and biological properties. It has been used in various fields like genetics, pharmacology, and microbiology. Understanding the synthesis, reactivity, and applications of 3-hydroxycoumarin in different biological fields sheds light on the potential uses of complex compounds in related areas (Yoda, 2020).

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

2-(12-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-phenylpropyl)propanamide

InChI

InChI=1S/C21H22N4O3/c1-14(20(26)22-11-6-9-16-7-4-3-5-8-16)25-21(27)18-13-19-17(10-12-28-19)24(18)15(2)23-25/h3-5,7-8,10,12-14H,6,9,11H2,1-2H3,(H,22,26)

InChI Key

QUWPWWKCQMOYAM-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C2=CC3=C(N12)C=CO3)C(C)C(=O)NCCCC4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C2=CC3=C(N12)C=CO3)C(C)C(=O)NCCCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide
Reactant of Route 4
2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide

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